![molecular formula C9H10F3NO2 B12093306 (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol](/img/structure/B12093306.png)
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves the reductive amination of 4-(trifluoromethoxy)benzaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For example, using (S)-glycidol as a starting material, the epoxide ring can be opened by 4-(trifluoromethoxy)aniline under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines using reagents like lithium aluminum hydride (LiAlH4).
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Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetone.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethoxy group imparts unique chemical properties that are beneficial in various applications.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
(S)-2-Amino-2-(4-methoxyphenyl)ethanol: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
(S)-2-Amino-2-(4-chlorophenyl)ethanol:
Uniqueness
The trifluoromethoxy group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.
Biological Activity
(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol, often referred to as (S)-TFMPA, is a chiral compound with significant potential in medicinal chemistry. Its unique trifluoromethoxy substituent on the phenyl ring enhances its biological activity, particularly in pharmacological applications. This article reviews the biological activity of (S)-TFMPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₁₃F₃NO₂
- Molecular Weight : 205.18 g/mol
- CAS Number : 306281-86-7
The compound is characterized by its amino group and the trifluoromethoxy group, which significantly influence its interaction with biological targets.
(S)-TFMPA has been studied primarily for its role as a monoamine oxidase (MAO) inhibitor , which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.
Interaction with Enzymes and Receptors
Research indicates that (S)-TFMPA may modulate various enzymatic activities and interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and pain response. For instance, preliminary studies suggest it can inhibit specific enzymes involved in inflammatory processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of (S)-TFMPA:
Study on Anticancer Activity
A study investigated the cytotoxic effects of (S)-TFMPA on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity, suggesting that (S)-TFMPA may serve as a lead compound for developing new anticancer agents .
Pharmacological Applications
In pharmacological studies, (S)-TFMPA has shown promise as a candidate for treating conditions such as depression and anxiety due to its MAO-inhibiting properties. The modulation of neurotransmitter levels can potentially alleviate symptoms associated with these disorders.
Properties
Molecular Formula |
C9H10F3NO2 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChI Key |
ZWWLHDJVEDSDGM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
Origin of Product |
United States |
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